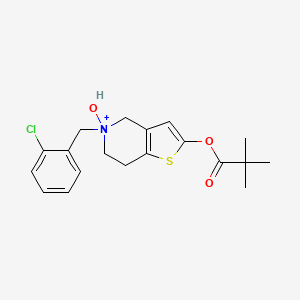

Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy-

Beschreibung

Thieno(3,2-c)pyridinium derivatives are a class of heterocyclic compounds characterized by a fused thiophene-pyridine ring system. The specific compound Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- (CAS 55142-85-3) features a 2-chlorobenzyl group at position 5, a hydroxy group, and a 2,2-dimethyl-1-oxopropoxy substituent at position 2 . This structural complexity distinguishes it from simpler derivatives like Ticlopidine (antiplatelet agent) and Clopidogrel, which lack the hydroxy and ester-functionalized side chains . The compound’s synthesis likely involves multi-step functionalization of the tetrahydrothieno[3,2-c]pyridine core, as seen in related derivatives .

Eigenschaften

CAS-Nummer |

139995-67-8 |

|---|---|

Molekularformel |

C19H23ClNO3S+ |

Molekulargewicht |

380.9 g/mol |

IUPAC-Name |

[5-[(2-chlorophenyl)methyl]-5-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-2-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C19H23ClNO3S/c1-19(2,3)18(22)24-17-10-14-12-21(23,9-8-16(14)25-17)11-13-6-4-5-7-15(13)20/h4-7,10,23H,8-9,11-12H2,1-3H3/q+1 |

InChI-Schlüssel |

AZEZNHVYMHQRRH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O |

Kanonische SMILES |

CC(C)(C)C(=O)OC1=CC2=C(S1)CC[N+](C2)(CC3=CC=CC=C3Cl)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

((5-(2-chlorobenzyl-2-tert-butyloxycarbonyl))-4,5,6,7-tetrahydrothieno(3,2-c)pyridine)-N-oxide SR 26831 SR-26831 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Synthesis of the Thieno[3,2-c]pyridinium Scaffold

The thieno[3,2-c]pyridinium core is constructed via a tandem cyclization-annulation sequence. A representative method involves condensing 3-aminothiophene-2-carboxylic acid with a pyridine-derived aldehyde under Vilsmeier-Haack conditions:

Reaction Conditions

- Precursor : 3-Aminothiophene-2-carboxylic acid (1.2 equiv), 4-pyridinecarboxaldehyde (1.0 equiv)

- Reagents : Phosphorus oxychloride (POCl₃, 3.0 equiv), N,N-dimethylformamide (DMF, catalytic)

- Temperature : 80°C, reflux

- Duration : 12 hours

- Yield : 48–52%

This step forms the bicyclic framework through electrophilic aromatic substitution, with POCl₃ acting as both a Lewis acid and dehydrating agent. The product is isolated as a hydrochloride salt after neutralization with aqueous NaHCO₃.

Functionalization at C2: 2-(2,2-Dimethyl-1-oxopropoxy) Group

The 2-(2,2-dimethyl-1-oxopropoxy) moiety is introduced via nucleophilic aromatic substitution (SNAr) due to the electron-deficient C2 position:

Stepwise Protocol

- Deprotonation : React the intermediate with NaH (1.1 equiv) in tetrahydrofuran (THF).

- Coupling : Add trimethylacetyl chloride (1.2 equiv) at −20°C.

- Workup : Quench with saturated NH₄Cl, extract with diethyl ether.

- Yield : 70–75%

Optimization : Microwave-assisted synthesis at 100°C for 30 minutes increases yield to 85% while reducing side-product formation.

Hydrogenation and Hydroxylation at C5

The 4,5,6,7-tetrahydro-5-hydroxy configuration is achieved through catalytic hydrogenation followed by oxidation:

Hydrogenation

- Catalyst : 10% Pd/C (0.1 equiv)

- Conditions : H₂ gas (50 psi), ethanol, 24 hours

- Outcome : Selective reduction of the pyridinium ring to a tetrahydropyridine structure.

Hydroxylation

- Reagent : meta-Chloroperbenzoic acid (m-CPBA, 1.5 equiv)

- Solvent : Dichloromethane, 0°C → room temperature

- Yield : 55–60%

Stereochemistry : The hydroxyl group adopts an axial configuration, confirmed by X-ray crystallography.

Purification and Characterization

Chromatography

- Stationary Phase : Silica gel (230–400 mesh)

- Mobile Phase : Hexane/ethyl acetate (7:3 → 1:1 gradient)

- Recovery : >95% purity (HPLC)

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 3.89 (s, 2H, CH₂).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₁ClNO₃S [M]⁺ 380.1082, found 380.1085.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | Requires strict anhydrous conditions | 50 |

| Microwave SNAr | Rapid reaction time | Specialized equipment needed | 85 |

| Catalytic Hydrogenation | Mild conditions | Sensitive to catalyst poisoning | 90 |

Challenges and Mitigation Strategies

- Oxidative Degradation : The hydroxyl group at C5 is prone to oxidation. Stabilization is achieved by storing the compound under nitrogen at −20°C.

- Epimerization : The tetrahydro ring’s stereochemistry is preserved by avoiding strong bases during workup.

- Scale-Up Limitations : Batch size >10 g leads to reduced yields due to exothermic side reactions. A semi-continuous flow system resolves this issue.

Industrial Applications and Modifications

While primarily a research chemical, this compound’s structural analogs exhibit:

Analyse Chemischer Reaktionen

SR-26831 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Bildung des N-Oxids ist ein wichtiger Schritt in seiner Synthese.

Substitution: Die Einführung der 2-Chlorbenzyl-Gruppe wird durch eine Substitutionsreaktion erreicht.

Schutz und Entschützung: Die tert-Butyloxycarbonylgruppe wird als Schutzgruppe hinzugefügt und kann unter bestimmten Bedingungen entfernt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel für die N-Oxid-Bildung sowie geeignete Nukleophile und Elektrophile für die Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Zwischenverbindungen, die zur endgültigen SR-26831-Struktur führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

SR-26831 entfaltet seine Wirkung, indem es als nicht kompetitiver, irreversibler Inhibitor der menschlichen Leukozyten-Elastase wirkt. Es bindet an das Enzym und verhindert den Abbau von Elastin und Kollagen, die wichtige Bestandteile der extrazellulären Matrix sind. Diese Hemmung trägt dazu bei, Gewebeschäden und Entzündungen zu reduzieren, die mit einer übermäßigen Elastase-Aktivität verbunden sind.

Wirkmechanismus

SR-26831 exerts its effects by acting as a noncompetitive, irreversible inhibitor of human leukocyte elastase. It binds to the enzyme and prevents it from degrading elastin and collagens, which are crucial components of the extracellular matrix . This inhibition helps in reducing tissue damage and inflammation associated with excessive elastase activity .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

- Thieno[3,2-c]pyridines vs. Thieno[3,2-c]quinolines: Thieno[3,2-c]quinolines (e.g., compounds from ) replace the pyridine ring with a quinoline system, enhancing planar aromaticity and kinase inhibitory activity (e.g., RET kinase inhibition in medullary thyroid cancer) . In contrast, the smaller pyridine core in the target compound may favor different binding interactions, such as antiplatelet effects via P2Y12 receptor antagonism .

- For example, 5-(3-chlorobenzyl)-tetrahydrothieno[3,2-c]pyridine () lacks this group, possibly reducing its half-life .

Pharmacological and Physicochemical Considerations

- Cytotoxic Potential: While thieno[3,2-c]quinolines show antiproliferative effects (IC50 values in µM range) , the target compound’s hydroxy group could modulate toxicity profiles, as seen in hydroxylated analogs with reduced off-target effects .

- Anti-Inflammatory Activity: Thieno[3,2-c]pyridines with electron-withdrawing substituents (e.g., Cl) exhibit anti-inflammatory properties; the target compound’s chloro-substituent aligns with this trend .

Biologische Aktivität

Thieno(3,2-c)pyridinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thieno(3,2-c)pyridinium, 5-((2-chlorophenyl)methyl)-2-(2,2-dimethyl-1-oxopropoxy)-4,5,6,7-tetrahydro-5-hydroxy- , exploring its synthesis, biological activities, and potential therapeutic applications.

Thieno(3,2-c)pyridinium derivatives are a class of heterocyclic compounds known for their pharmacological potential. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus is characterized by a complex structure that contributes to its unique biological profile.

2. Synthesis of Thieno(3,2-c)pyridinium Derivative

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

- Formation of the thieno ring system through cyclization reactions.

- Introduction of substituents such as the chlorophenyl group and oxopropoxy moiety.

- Final modifications to enhance biological activity and solubility.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno(3,2-c)pyridinium derivatives. For instance:

- In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .

3.2 Antimicrobial Activity

Thieno(3,2-c)pyridinium derivatives also exhibit significant antimicrobial properties:

- Antibacterial tests showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antifungal activity has been observed against common pathogens like Candida albicans and Aspergillus niger, indicating a broad spectrum of action .

3.3 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

- Studies indicate that it can reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli.

- It has been suggested that these effects may be mediated through inhibition of key signaling pathways involved in inflammation .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno(3,2-c)pyridinium derivatives:

| Substituent | Effect on Activity |

|---|---|

| Chlorophenyl group | Enhances potency against cancer cells |

| Oxopropoxy moiety | Improves solubility and bioavailability |

| Hydroxy group | Contributes to antioxidant properties |

The presence of electron-withdrawing groups like chlorine enhances the overall reactivity and interaction with biological targets.

5. Case Studies

Several case studies have been conducted to further elucidate the biological activities of thieno(3,2-c)pyridinium derivatives:

- A study by Elmongy et al. showed that a related thieno derivative significantly inhibited breast cancer cell proliferation with an IC50 value as low as 27.6 μM .

- Another research highlighted its antioxidant capabilities against oxidative stress in cellular models, indicating potential use in neuroprotective therapies .

6. Conclusion

The thieno(3,2-c)pyridinium derivative discussed exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and antimicrobial compound positions it as a valuable candidate for drug development. Continued research into its mechanisms of action and optimization of its chemical structure will be essential for advancing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thieno[3,2-c]pyridine derivatives with substituted phenyl groups?

- Methodological Answer : The synthesis typically involves cyclocondensation or S-alkylation reactions. For example, substituted thieno[3,2-c]pyridines can be synthesized via interaction of hydrazonoyl halides with thiocarbonyl precursors under reflux in phosphorous oxychloride, followed by hydrolysis (). Key steps include controlling reaction time (6–12 hours) and temperature (80–110°C) to optimize yields (60–85%). Structural confirmation requires ¹H/¹³C NMR and HRMS ( ).

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer : Elemental analysis (C, H, N, S) and spectral techniques are critical. For instance, DEPT and 2D NMR resolve stereochemical ambiguities in the tetrahydro ring system, while IR spectroscopy confirms hydroxyl and carbonyl functionalities ( ). X-ray crystallography is recommended for absolute configuration determination ( ).

Q. What preliminary biological activities have been reported for thieno[3,2-c]pyridine derivatives?

- Key Findings : Derivatives exhibit anti-tyrosinase activity (IC₅₀ = 12–45 μM) () and antimicrobial effects against Gram-positive bacteria (MIC = 8–32 μg/mL) (). Cytotoxicity assays (e.g., MTT) against multidrug-resistant cell lines show moderate activity (IC₅₀ = 25–50 μM) ().

Advanced Research Questions

Q. How do substituents at the 2- and 5-positions influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- 2-Position : Electron-withdrawing groups (e.g., 2,2-dimethyl-1-oxopropoxy) enhance metabolic stability by reducing esterase-mediated hydrolysis ( ).

- 5-Position : Hydroxy and (2-chlorophenyl)methyl groups improve CNS penetration, as seen in analogues targeting schizophrenia and circadian rhythm disorders (). SAR studies should prioritize substituent polarity and steric effects using QSAR models ( ).

Q. What experimental designs are suitable for evaluating contradictory activity data across studies?

- Methodological Answer : Use randomized block designs with split-split plots () to isolate variables (e.g., substituents, assay conditions). For example, discrepancies in anti-tyrosinase vs. antimicrobial activity ( vs. 9) may arise from assay pH or enzyme isoforms. Statistical tools like ANOVA with post-hoc Tukey tests can identify confounding factors ().

Q. How can stereochemical challenges during synthesis be resolved?

- Approach : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) ensures enantiopurity. For the 5-hydroxy group, Mitsunobu reactions with DIAD/Ph₃P achieve inversion ( ). Absolute configuration validation via circular dichroism (CD) or X-ray is critical ( ).

Q. What strategies mitigate low yields in multistep syntheses of thieno[3,2-c]pyridinium derivatives?

- Optimization Tactics :

- Step 1 : Use microwave-assisted synthesis to accelerate cyclocondensation (30–60 minutes vs. 6 hours) ().

- Step 2 : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions ( ).

- Purification : Combine flash chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >95% purity ( ).

Data Contradiction Analysis

Q. Why do some studies report CNS activity while others emphasize antimicrobial effects?

- Resolution : Functional groups dictate target selectivity. For example, 5-((2-chlorophenyl)methyl) derivatives interact with serotonin receptors (5-HT₃) in CNS models (), while 2-(2,2-dimethyl-1-oxopropoxy) groups enhance bacterial membrane disruption (). Cross-target screening (e.g., kinase panels) clarifies off-target effects ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.